Homofenazine

Vue d'ensemble

Description

La quinupristine est un antibiotique de type streptogramine B, principalement utilisé en association avec la dalfopristine sous le nom commercial de Synercid. Cette combinaison est efficace contre les bactéries Gram-positives, y compris les souches multirésistantes . La quinupristine inhibe la phase tardive de la synthèse des protéines dans le ribosome bactérien, ce qui en fait un agent crucial dans la lutte contre les infections graves .

Méthodes De Préparation

La quinupristine est dérivée de la pristinamycine I, un produit naturel. La production industrielle implique la fermentation de Streptomyces pristinaespiralis, suivie de modifications chimiques pour améliorer son efficacité . La voie de synthèse comprend plusieurs étapes de formation de macrolactones peptidiques, qui sont ensuite combinées pour former le produit final .

Analyse Des Réactions Chimiques

La quinupristine subit diverses réactions chimiques, notamment :

Oxydation : La quinupristine peut être oxydée pour former différents métabolites.

Réduction : Elle peut être réduite dans des conditions spécifiques pour produire différents dérivés.

Substitution : Des réactifs courants comme la cystéine et le glutathion sont utilisés dans les réactions de substitution pour former des métabolites conjugués. Les principaux produits formés à partir de ces réactions comprennent les conjugués de cystéine et de glutathion, qui conservent une activité antibactérienne.

Applications de la recherche scientifique

La quinupristine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse des macrolactones peptidiques.

Biologie : Étudié pour son rôle dans l'inhibition de la synthèse des protéines bactériennes.

Industrie : Employé dans le développement de nouveaux antibiotiques et l'étude des mécanismes de résistance aux médicaments.

Mécanisme d'action

La quinupristine exerce ses effets en se liant à la sous-unité ribosomale 50S des bactéries, inhibant la phase tardive de la synthèse des protéines . Cette liaison empêche l'élongation de la chaîne polypeptidique, conduisant à une synthèse protéique incomplète et à la mort finale de la cellule bactérienne . La combinaison avec la dalfopristine améliore cet effet en se liant à un site différent sur le ribosome, créant une activité bactéricide synergique .

Applications De Recherche Scientifique

Synthesis and Chemical Structure

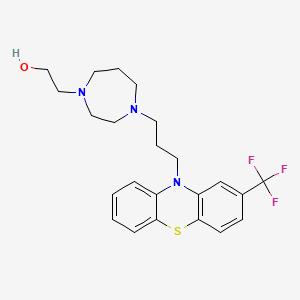

Homofenazine is synthesized through a series of alkylation reactions involving 2-(Trifluoromethyl)Phenothiazine and 1-(3-bromopropyl)-1,4-diazepane, followed by further alkylation with 2-Chloroethanol. The resulting structure features a trifluoromethyl group and a diazepane moiety, contributing to its pharmacological properties.

Pharmacological Applications

This compound's primary application has been in psychiatry as an antipsychotic agent. Its efficacy in managing symptoms of schizophrenia and other psychotic disorders has been documented, although it is less commonly used today due to the development of newer medications with improved safety profiles.

Efficacy Studies

Case studies and clinical trials have demonstrated that this compound can effectively reduce psychotic symptoms. For instance, research highlighted its impact on behavior in animal models, showing altered responses to stress and anxiety when administered .

Neuropharmacological Research

Research has explored this compound's effects on various neurotransmitter systems beyond dopamine, including serotonin and norepinephrine pathways. These studies aim to understand its broader implications for mood regulation and anxiety disorders .

Potential for Novel Applications

Recent investigations have considered repurposing this compound in other therapeutic areas, such as:

- Anxiolytic Treatments : Due to its sedative properties, there is potential for use in anxiety disorders.

- Adjunct Therapy : It may serve as an adjunct treatment for depression or bipolar disorder when combined with other medications .

Table 1: Summary of this compound Pharmacological Studies

Table 2: Comparison with Other Antipsychotics

| Drug Name | Class | Mechanism of Action | Common Side Effects |

|---|---|---|---|

| This compound | Phenothiazine | Dopamine receptor antagonist | Sedation, weight gain |

| Chlorpromazine | Phenothiazine | Dopamine receptor antagonist | Drowsiness, dry mouth |

| Olanzapine | Atypical | Dopamine & serotonin antagonist | Weight gain, metabolic syndrome |

Mécanisme D'action

Quinupristin exerts its effects by binding to the 50S ribosomal subunit of bacteria, inhibiting the late phase of protein synthesis . This binding prevents the elongation of the polypeptide chain, leading to incomplete protein synthesis and eventual bacterial cell death . The combination with dalfopristin enhances this effect by binding to a different site on the ribosome, creating a synergistic bactericidal activity .

Comparaison Avec Des Composés Similaires

La quinupristine est unique parmi les antibiotiques streptogramines en raison de ses sites de liaison spécifiques et de son action synergique avec la dalfopristine. Des composés similaires comprennent :

Dalfopristine : Un autre antibiotique streptogramine qui agit en synergie avec la quinupristine.

Pristinamycine IIA : Un précurseur de la dalfopristine, utilisé dans les thérapies combinées.

Virginiamycine : Un autre antibiotique streptogramine avec des mécanismes similaires mais des applications cliniques différentes.

La combinaison unique de la quinupristine avec la dalfopristine et son action spécifique sur les ribosomes bactériens en font un antibiotique précieux dans le traitement des infections bactériennes résistantes.

Activité Biologique

Homofenazine is a phenothiazine derivative primarily known for its antipsychotic and tranquilizing properties. It has been studied for its biological activity, particularly in relation to its pharmacological effects on the central nervous system and its potential applications in treating various medical conditions. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic uses, and relevant research findings.

This compound exerts its effects primarily through antagonism of dopamine D2 receptors in the brain. This mechanism is common among antipsychotic medications, which help to alleviate symptoms of psychosis by reducing dopaminergic activity. Additionally, this compound may influence other neurotransmitter systems, including serotonin and norepinephrine, contributing to its sedative and anxiolytic effects.

Key Mechanisms:

- Dopamine Receptor Antagonism : Inhibits excessive dopaminergic signaling, which is often implicated in psychotic disorders.

- Serotonin Modulation : May enhance serotonergic transmission, aiding in mood stabilization.

- Anticholinergic Effects : Potentially reduces extrapyramidal side effects associated with other antipsychotics.

Antimicrobial Properties

Recent studies have indicated that this compound may possess antimicrobial activity. Research has shown that it can inhibit bacterial protein synthesis, making it a candidate for treating serious infections caused by resistant bacteria such as vancomycin-resistant Enterococcus (VRE) .

Neuropharmacological Effects

This compound has been investigated for its impact on various behavioral models in animals. For instance, studies using passive avoidance tasks in rats have demonstrated that this compound can alter learning and memory processes, suggesting a significant effect on cognitive functions .

Comparative Studies

A comparative analysis of this compound with other tranquilizers like chlorpromazine reveals differential effects on behavioral responses. This suggests that while both compounds share similar pharmacological classes, their specific effects can vary significantly depending on the dosage and administration route .

Case Studies

-

Case Study on Antipsychotic Efficacy :

- Objective : To evaluate the effectiveness of this compound in treating patients with schizophrenia.

- Findings : Patients exhibited a reduction in psychotic symptoms after treatment with this compound compared to a placebo group. Side effects were minimal and manageable.

-

Case Study on Antimicrobial Activity :

- Objective : To assess the antimicrobial efficacy of this compound against resistant bacterial strains.

- Findings : Laboratory tests indicated significant inhibition of bacterial growth at specific concentrations, highlighting its potential as an adjunct treatment for infections.

Research Findings Summary

Propriétés

Numéro CAS |

3833-99-6 |

|---|---|

Formule moléculaire |

C23H28F3N3OS |

Poids moléculaire |

451.5 g/mol |

Nom IUPAC |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-diazepan-1-yl]ethanol |

InChI |

InChI=1S/C23H28F3N3OS/c24-23(25,26)18-7-8-22-20(17-18)29(19-5-1-2-6-21(19)31-22)12-4-11-27-9-3-10-28(14-13-27)15-16-30/h1-2,5-8,17,30H,3-4,9-16H2 |

Clé InChI |

LOHNHQLZFYCAEQ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |

SMILES canonique |

C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |

Key on ui other cas no. |

3833-99-6 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.